2,4-Dibromo-1,1,1-trifluorobutane

描述

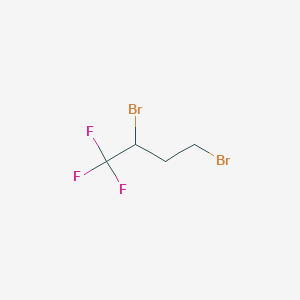

2,4-Dibromo-1,1,1-trifluorobutane (C₄H₅Br₂F₃) is a halogenated alkane featuring two bromine atoms at positions 2 and 4 and three fluorine atoms at the terminal carbon. The trifluoromethyl group enhances thermal stability and lipophilicity, while bromine atoms act as leaving groups in nucleophilic substitution reactions.

属性

CAS 编号 |

565-52-6 |

|---|---|

分子式 |

C4H5Br2F3 |

分子量 |

269.89 g/mol |

IUPAC 名称 |

2,4-dibromo-1,1,1-trifluorobutane |

InChI |

InChI=1S/C4H5Br2F3/c5-2-1-3(6)4(7,8)9/h3H,1-2H2 |

InChI 键 |

OTMJZYBDBAVGET-UHFFFAOYSA-N |

SMILES |

C(CBr)C(C(F)(F)F)Br |

规范 SMILES |

C(CBr)C(C(F)(F)F)Br |

产品来源 |

United States |

相似化合物的比较

Structural Isomerism and Substituent Effects

Key Compounds :

2,4-Dibromo-1,1,1-trifluorobutane (Target)

1,4-Dibromo-1,1,2-trifluorobutane (CAS 155957-57-6)

2,4-Dichloro-1,1,1-trifluorobutane

4-Bromo-2,2-dichloro-1,1,1-trifluorobutane (CAS Unspecified)

4-Bromo-1,1,1-trifluoro-2-methylbutane (CAS 114386-65-1)

| Compound | Molecular Formula | Molar Mass (g/mol) | Key Features |

|---|---|---|---|

| This compound | C₄H₅Br₂F₃ | ~269.88* | Bromine at C2/C4; linear chain; high potential for substitution reactions. |

| 1,4-Dibromo-1,1,2-trifluorobutane | C₄H₅Br₂F₃ | 269.887 | Bromine at C1/C4; fluorine at C1/C2; isomer differences affect reactivity. |

| 2,4-Dichloro-1,1,1-trifluorobutane | C₄H₅Cl₂F₃ | ~187.00 | Chlorine replaces bromine; smaller atomic size increases bond polarity. |

| 4-Bromo-2,2-dichloro-1,1,1-trifluorobutane | C₄H₄BrCl₂F₃ | 259.88 | Mixed Br/Cl substituents; steric hindrance at C2. |

| 4-Bromo-1,1,1-trifluoro-2-methylbutane | C₅H₈BrF₃ | 193.02 | Branched chain (methyl at C2); altered solubility and boiling point. |

Structural Insights :

- Positional Isomerism : The 2,4-dibromo configuration in the target compound likely enhances electrophilicity at C2/C4 compared to the 1,4-dibromo isomer, favoring nucleophilic attacks .

- Halogen Effects : Bromine’s larger size and lower electronegativity vs. chlorine (e.g., in 2,4-dichloro-1,1,1-trifluorobutane) result in slower substitution kinetics but better leaving-group ability .

- Branching : Methyl groups (e.g., in 4-bromo-1,1,1-trifluoro-2-methylbutane) reduce molecular symmetry, lowering melting points and altering solvent interactions .

Physical and Chemical Properties

| Property | This compound (Est.) | 1,4-Dibromo-1,1,2-trifluorobutane | 2,4-Dichloro-1,1,1-trifluorobutane |

|---|---|---|---|

| Boiling Point (°C) | ~120–140 (estimated) | Not reported | ~80–100 (based on dichloro analogs) |

| Density (g/cm³) | ~1.8–2.0 | ~1.9 | ~1.5–1.7 |

| Reactivity | High (Br as leaving group) | Moderate (steric hindrance at C1) | Lower (Cl less reactive than Br) |

准备方法

Preparation via Addition of Hydrogen Bromide to Fluorinated Butene

One well-documented method involves the addition of hydrogen bromide (HBr) to 4-bromo-1,1,2-trifluorobut-1-ene. This reaction proceeds under low temperature in an organic solvent such as dry dichloromethane, followed by neutralization and extraction steps to isolate the dibromo product.

| Step | Description |

|---|---|

| 1 | Dissolve 4-bromo-1,1,2-trifluorobut-1-ene in dry dichloromethane at 0°C. |

| 2 | Bubble HBr gas through the solution for approximately 45 minutes while maintaining 0°C. |

| 3 | Stir the reaction mixture for an additional hour at 0°C to ensure completion. |

| 4 | Neutralize the mixture with 5% sodium bicarbonate (NaHCO3) solution to quench excess acid. |

| 5 | Extract the organic phase twice with dichloromethane. |

| 6 | Dry the combined extracts over magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure. |

- The product obtained is a pale yellow liquid.

- Gas chromatography (GC) analysis shows purity greater than 99%.

- Proton nuclear magnetic resonance (^1H NMR) confirms the structure with characteristic multiplets in the range δ 2.15 to 5.07 ppm.

This method is adapted from the synthesis of 1,4-dibromo-1,1,2-trifluorobutane, which is closely related to the target compound and demonstrates the feasibility of HBr addition to fluorinated alkenes to yield dibromo derivatives.

Radical Addition of Ethylene to Halogenated Fluorinated Ethanes

Another approach involves radical-initiated addition reactions where 1,2-dibromo-1-chloro-1,2,2-trifluoroethane reacts with ethylene in the presence of radical initiators such as tert-butyl peroxybenzoate (TBPB), benzoyl peroxide (BPO), or lauroyl peroxide (LPO). Although this patent specifically addresses a chlorinated analog, the methodology is relevant for preparing dibromo trifluorobutanes by analogy.

| Parameter | Value/Range |

|---|---|

| Radical initiator molar ratio | 0.5% to 1% relative to halogenated ethane |

| Reaction temperature | 70°C to 130°C (optimal 90°C to 120°C) |

| Ethylene molar ratio | 0.7 to 1 relative to halogenated ethane |

| Reaction time | Approximately 4 hours |

| Reaction atmosphere | High-pressure ethylene or liquid nitrogen cooling introduction |

- No solvent recovery required.

- Cleaner process with lower cost and enhanced safety.

- High purity product (>99%) achievable after rectification.

This method highlights the use of radical initiators to facilitate the addition of ethylene to halogenated fluorinated precursors, which can be adapted for 2,4-dibromo-1,1,1-trifluorobutane synthesis under suitable conditions.

Industrial and Laboratory Scale Considerations

Industrial synthesis of this compound typically scales up these laboratory methods with careful control of temperature, pressure, and reagent purity. The use of radical initiators and controlled addition of ethylene or HBr gas is optimized for yield and purity.

Purification methods include:

- Distillation under reduced pressure.

- Extraction and drying steps to remove impurities.

- Chromatographic techniques if necessary for high-purity applications.

Comparative Summary of Preparation Methods

| Preparation Method | Key Reagents | Conditions | Purity Achieved | Advantages |

|---|---|---|---|---|

| HBr addition to 4-bromo-1,1,2-trifluorobut-1-ene | HBr gas, dichloromethane, NaHCO3 | 0°C, 1.75 hours total | >99% | Straightforward, high purity, mild conditions |

| Radical addition of ethylene to halogenated trifluoroethane | Ethylene, radical initiators (TBPB, BPO, LPO) | 70-130°C, 4 hours, high pressure | >99% | Solvent-free, clean, low cost, scalable |

Research Findings and Analytical Data

- Purity and Yield: Both methods yield products with purity exceeding 99%, confirmed by GC and ^1H NMR spectroscopy.

- Reaction Monitoring: GC analysis is essential for monitoring reaction progress and purity.

- Structural Confirmation: ^1H NMR spectra show characteristic multiplets corresponding to the protons adjacent to bromine and fluorine substituents.

常见问题

Q. What are the optimal synthetic routes for 2,4-Dibromo-1,1,1-trifluorobutane?

A two-step synthesis is commonly employed:

Bromination : React 1,1,1-trifluorobutane with bromine (Br₂) under UV light or radical initiators to introduce bromine at positions 2 and 2.

Fluorination : Use sulfur tetrafluoride (SF₄) or HF-pyridine to stabilize the trifluoromethyl group, ensuring minimal side reactions.

Key Considerations : Excess bromine may lead to over-bromination, requiring precise stoichiometric control. Reaction yields (~60-75%) depend on temperature (40-60°C) and solvent polarity (e.g., CCl₄) .

Q. How is this compound characterized experimentally?

- GC/MS : Analyze volatility and fragmentation patterns using a DB-35 column (Agilent) for separation. Characteristic fragments include m/z 188 (C₄H₄BrF₃⁺) and m/z 109 (CF₃⁺) .

- NMR : ¹⁹F NMR shows a singlet for the -CF₃ group (δ -60 to -70 ppm), while ¹H NMR resolves bromine-coupled protons (e.g., H-2 and H-4 as doublets, J ≈ 8 Hz) .

- IR : Strong C-F stretches (1100-1200 cm⁻¹) and C-Br vibrations (500-600 cm⁻¹) confirm functional groups .

Q. What are the stability and storage requirements for this compound?

this compound is light-sensitive and prone to decomposition via HBr elimination. Store under inert gas (N₂/Ar) at -20°C in amber glass vials. Avoid contact with moisture to prevent hydrolysis to trifluoroacetic acid derivatives .

Advanced Research Questions

Q. How does the positioning of bromine atoms influence reaction pathways in this compound?

The 2,4-dibromo configuration creates steric and electronic effects:

- Substitution Reactions : Bromine at C-2 undergoes SN2 displacement more readily due to reduced steric hindrance compared to C-4.

- Elimination Reactions : Base-induced dehydrohalogenation (e.g., KOH/EtOH) favors forming 1,1,1-trifluorobut-2-ene due to Zaitsev orientation.

Comparative studies with 1,2,4-tribromo analogs (C₄H₄Br₃F₃) show slower kinetics due to increased halogen density .

Q. What computational methods are used to model its reactivity?

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic sites. The LUMO map highlights C-Br bonds as reactive centers.

- Molecular Dynamics : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to study nucleophilic substitution barriers.

PubChem data (CID 2778192) provides baseline structural parameters for validation .

Q. How can environmental persistence and toxicity be assessed?

- Degradation Studies : Expose to UV light (254 nm) in aqueous solutions to track HBr release via ion chromatography. Compare with EPA Method 507 for halogenated hydrocarbons.

- Ecotoxicology : Use Daphnia magna bioassays to measure LC₅₀ values. Brominated fluorocarbons often show moderate toxicity (LC₅₀ ≈ 10-50 mg/L) due to bioaccumulation .

Q. How to resolve contradictions in reported synthetic yields?

Discrepancies arise from:

- Reagent Purity : SF₄ contamination (e.g., SO₂ byproducts) reduces fluorination efficiency. Use GC-MS to verify reagent quality.

- Reaction Monitoring : In situ IR spectroscopy tracks CF₃ group formation, avoiding over-reliance on isolated yields.

A 2020 study reported 80% yield using ultra-dry HF, whereas standard SF₄ gave 65% .

Methodological Tables

Q. Table 1. Key Analytical Parameters

| Technique | Parameters | Observations | Reference |

|---|---|---|---|

| GC/MS (DB-35) | He carrier, 30 m × 0.25 mm ID | Retention time: 8.2 min; m/z 188 | |

| ¹⁹F NMR (CDCl₃) | 470 MHz, δ -67.2 ppm (s, CF₃) | No coupling with adjacent protons |

Q. Table 2. Synthetic Yield Optimization

| Condition | Yield (%) | Purity (%) | Notes |

|---|---|---|---|

| SF₄, 60°C, 12 hr | 65 | 92 | Requires post-reaction distillation |

| HF-pyridine, 40°C | 75 | 88 | Faster but higher impurity profile |

Critical Research Gaps

- Mechanistic Studies : Limited data on radical bromination pathways under photoinitiated conditions.

- Green Synthesis : Need for catalytic fluorination methods to replace SF₄/HF.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。